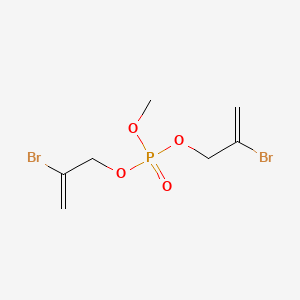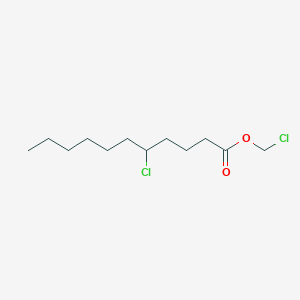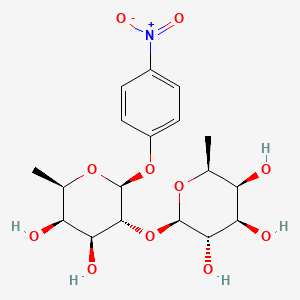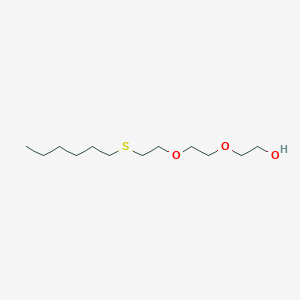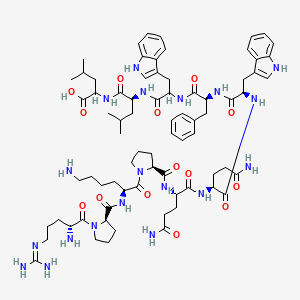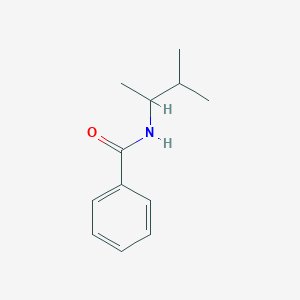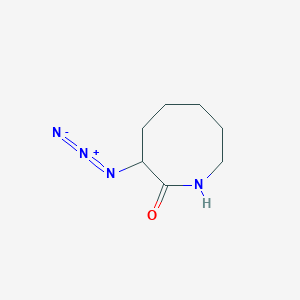
3-Azidohexahydro-2(1h)-azocinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azidohexahydro-2(1h)-azocinone is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an azido group (-N3) attached to a hexahydro-2(1h)-azocinone ring, making it a valuable subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of hexahydro-2(1h)-azocinone with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, where the azido group replaces a leaving group on the azocinone ring.
Industrial Production Methods: Industrial production of 3-Azidohexahydro-2(1h)-azocinone may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Azidohexahydro-2(1h)-azocinone can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Sodium azide (NaN3) in solvents like DMF or acetonitrile (CH3CN) under mild heating conditions.
Major Products:
Oxidation: Nitro derivatives of hexahydro-2(1h)-azocinone.
Reduction: Amino derivatives of hexahydro-2(1h)-azocinone.
Substitution: Various substituted azocinone derivatives depending on the nature of the nucleophile.
Wissenschaftliche Forschungsanwendungen
3-Azidohexahydro-2(1h)-azocinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Azidohexahydro-2(1h)-azocinone largely depends on its chemical reactivity. The azido group is known for its ability to participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles. This reactivity makes it useful in bioconjugation and drug development. The molecular targets and pathways involved would vary based on the specific application, such as targeting bacterial cell walls in antimicrobial studies or interacting with DNA in anticancer research .
Vergleich Mit ähnlichen Verbindungen
3-Azido-L-tyrosine: Another azido-containing compound used in biochemical studies.
3-Azido-3’-deoxythymidine: Known for its antiviral properties, particularly against HIV.
3-Azido-hexahydro-2H-furo[2,3-b]pyran-4-ol:
Uniqueness: 3-Azidohexahydro-2(1h)-azocinone stands out due to its unique azocinone ring structure, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other azido-containing compounds.
Eigenschaften
CAS-Nummer |
81867-12-1 |
|---|---|
Molekularformel |
C7H12N4O |
Molekulargewicht |
168.20 g/mol |
IUPAC-Name |
3-azidoazocan-2-one |
InChI |
InChI=1S/C7H12N4O/c8-11-10-6-4-2-1-3-5-9-7(6)12/h6H,1-5H2,(H,9,12) |
InChI-Schlüssel |
XAJUMZWRGXACJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)NCC1)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


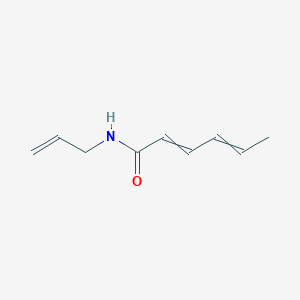
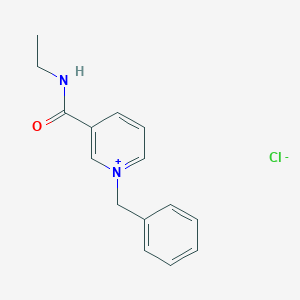

![N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B14417205.png)

![Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)](/img/structure/B14417224.png)
